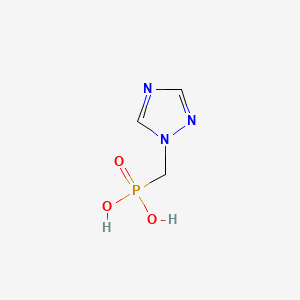
SkQR1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SkQR1 is a synthetic mitochondria-targeted antioxidant . It’s a derivative of plastoquinone and has been used in preclinical studies for the treatment of cardiovascular and renal diseases . It has demonstrated anti-inflammatory activity in a number of inflammatory disease models .
Chemical Reactions Analysis
SkQR1 specifically abolishes mitochondrial reactive oxygen species (mtROS), preventing rapid death of mice caused by various shocks . It also prevents the development of clinical and histological changes in DSS-treated mice .Applications De Recherche Scientifique
Neuroprotective Effects
SkQR1, a mitochondria-targeted antioxidant, has demonstrated significant neuroprotective effects. In studies involving traumatic brain injury (TBI) models, SkQR1 was found to reduce motor function impairments and neuronal damage. Its effectiveness was evident in various tests assessing limb function and its therapeutic effects persisted for several days post-injury. This suggests that SkQR1 can mitigate TBI-related disruptions, likely through its action on mitochondrial reactive oxygen species (Genrikhs et al., 2019). Similarly, SkQR1 has been shown to have neuroprotective properties in various other models, including ischemic brain injury, where it reduced neurological deficits and brain damage. Its efficacy extends to reducing trauma-induced neurological deficits in rat brain models, indicating its potential in treating a range of neurological conditions (Isaev et al., 2012).
Antioxidative and Protective Mechanisms
The antioxidative properties of SkQR1 have been a focus of research, particularly its capability to target mitochondria. Its role in inhibiting oxidative stress and protecting against DNA damage induced by gamma radiation is notable. SkQR1's ability to suppress the accumulation of reactive oxygen species suggests it could be effective in preventing late consequences of radiation exposure (Fetisova et al., 2010). Furthermore, studies have indicated that SkQR1 can selectively protect normal cells against oxidative stress, highlighting its potential in therapeutic applications.
Impact on Aging and Age-related Diseases
SkQR1 has been explored for its potential in affecting the aging process and treating age-related diseases. Research indicates that it can decelerate the senescence of organisms by targeting mitochondria and reducing oxidative stress. This encompasses a broad spectrum of age-related conditions, including neurodegenerative diseases like Alzheimer’s, indicating its potential as a therapeutic agent in age-related pathology (Skulachev et al., 2009).
Applications in Ischemia and Organ Protection
Studies have also highlighted SkQR1's protective effects in models of ischemia and organ damage. For example, it exhibited nephroprotective and neuroprotective properties in acute brain or kidney damage models. Its antioxidative action is believed to contribute to these protective effects, underscoring its potential in treating conditions related to ischemic injury and oxidative stress (Plotnikov et al., 2010).
Mécanisme D'action
SkQR1’s main effect is the neutralization of mtROS . This provides evidence for the role of mtROS in the activation of innate immune responses mediating stress-induced death of the organism . SkQR1 also reduces mRNA expression of pro-inflammatory molecules TNF, IL-6, IL-1β, and ICAM-1 in the proximal colon compared with DSS-treated animals .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of SkQR1 involves the condensation of a quinone derivative with a triphenylphosphonium salt.", "Starting Materials": [ "2,3-dimethoxy-5-methyl-1,4-benzoquinone", "triphenylphosphine", "methyl iodide", "potassium carbonate", "acetonitrile", "methanol" ], "Reaction": [ "Step 1: Preparation of triphenylphosphonium salt by reacting triphenylphosphine with methyl iodide in acetonitrile solvent.", "Step 2: Preparation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone by reacting 2,3-dimethoxy-5-methylhydroquinone with potassium carbonate in methanol solvent.", "Step 3: Condensation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with triphenylphosphonium salt in acetonitrile solvent to form SkQR1." ] } | |
Numéro CAS |
1333381-77-3 |
Nom du produit |
SkQR1 |
Formule moléculaire |
C44H56N2O6 |
Poids moléculaire |
708.94 |
Nom IUPAC |
10-(2,5-dihydroxy-3,4-dimethylphenyl)decyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrate |
InChI |
InChI=1S/C44H54N2O5.H2O/c1-7-45-37-26-40-35(23-28(37)3)42(36-24-29(4)38(46-8-2)27-41(36)51-40)33-20-16-17-21-34(33)44(49)50-22-18-14-12-10-9-11-13-15-19-32-25-39(47)30(5)31(6)43(32)48;/h16-17,20-21,23-27,45,47-48H,7-15,18-19,22H2,1-6H3;1H2 |
Clé InChI |
PUYHADPJYBREED-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C2C(=C1)OC3=CC(=NCC)C(=CC3=C2C4=CC=CC=C4C(=O)OCCCCCCCCCCC5=CC(=C(C(=C5O)C)C)O)C)C.O |
Synonymes |
9-[2-[[[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]oxy]carbonyl]phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



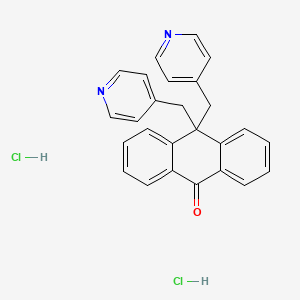

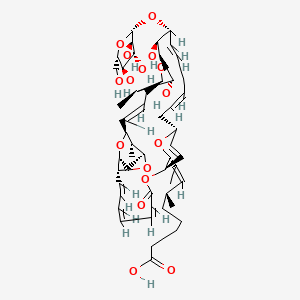
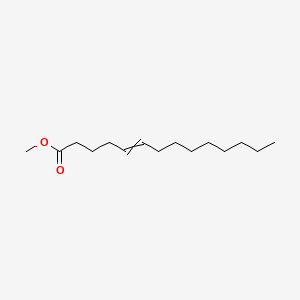
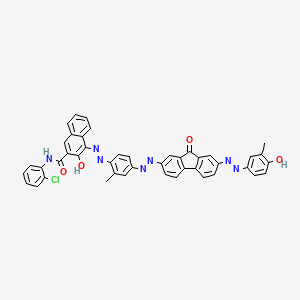
![(Z)-[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium](/img/structure/B570285.png)
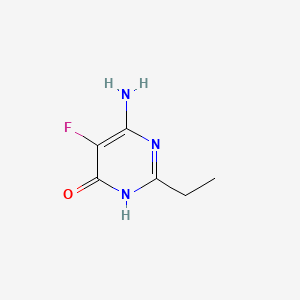
![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)
